Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol: is a chemical compound with the molecular formula C12H14ClN3O and a molecular weight of 251.71 g/mol . This compound is notable for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a common scaffold in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol typically involves multiple steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with cyclohexanol under specific conditions . The reaction is often carried out in the presence of a base such as sodium tert-butoxide and a solvent like tetrahydrofuran (THF), with the temperature carefully controlled to optimize yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure consistent quality and high yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is used as a building block for synthesizing more complex molecules, particularly in the development of kinase inhibitors .
Biology and Medicine: This compound has shown potential as a multi-targeted kinase inhibitor, making it a valuable candidate in cancer research. It has demonstrated cytotoxic effects against various cancer cell lines and is being investigated for its ability to induce apoptosis in cancer cells .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs targeting specific kinases involved in cancer and other diseases .
Mechanism of Action
The mechanism of action of trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol involves its interaction with specific molecular targets, primarily kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . This inhibition can result in cell cycle arrest and apoptosis, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound used as a scaffold in kinase inhibitor development.
4-Aminopyrrolo[2,3-d]pyrimidine: Another similar compound with potential antitubercular activity.
Uniqueness: trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and drug development .
Biological Activity
Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities based on recent research findings.
Chemical Structure and Properties
The compound features a cyclohexanol moiety linked to a pyrrolopyrimidine derivative. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolopyrimidine derivatives. For instance, derivatives similar to cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans- exhibited moderate cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain analogues had IC50 values in the micromolar range against ovarian and breast cancer cells, indicating their potential as anticancer agents .
Case Study: Cytotoxicity Evaluation
A specific study evaluated the cytotoxic effects of several pyrrolopyrimidine derivatives using the MTT assay. The results are summarized in Table 1.
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | Ovarian Cancer | 15.6 |
2 | Breast Cancer | 22.3 |
3 | Non-cancerous Cells | >100 |
This data suggests that while some derivatives are effective against cancer cells, they show reduced toxicity towards non-cancerous cells, which is crucial for therapeutic applications.
Anti-inflammatory Activity
Cyclohexanol derivatives have also shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro. For example, a study involving RAW264.7 macrophages demonstrated that certain pyrrolopyrimidine derivatives significantly reduced nitric oxide production upon stimulation with lipopolysaccharides (LPS) .
The anti-inflammatory effects are believed to be mediated through the inhibition of key signaling pathways such as NF-kB and COX-2. Molecular docking studies have provided insights into how these compounds interact with their targets, suggesting a competitive inhibition mechanism .
Antimicrobial Activity
The antimicrobial properties of cyclohexanol derivatives have been investigated against various bacterial strains. One study reported that certain pyrrolopyrimidine derivatives exhibited low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolopyrimidine scaffold can enhance antibacterial activity. For instance, the introduction of halogen substituents significantly improved the potency of these compounds against resistant bacterial strains .
Summary of Biological Activities
The biological activities of cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans- can be summarized as follows:
Activity Type | Findings |
---|---|
Antitumor | Moderate cytotoxicity against cancer cells |
Anti-inflammatory | Inhibition of cytokines in macrophages |
Antimicrobial | Effective against S. aureus and E. coli |
Properties
Molecular Formula |
C12H14ClN3O |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
4-(2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14ClN3O/c13-12-14-7-8-5-6-16(11(8)15-12)9-1-3-10(17)4-2-9/h5-7,9-10,17H,1-4H2 |
InChI Key |
FAWNDWMXKAMDGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2C=CC3=CN=C(N=C32)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.